4-Aminoquinoline-2-carboxylic acid

Overview

Description

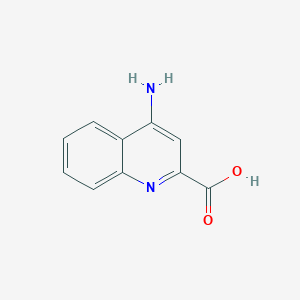

4-Aminoquinoline-2-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an amino group at the 4-position and a carboxylic acid group at the 2-position

Mechanism of Action

Target of Action

The primary targets of 4-aminoquinoline compounds, such as chloroquine (CQ) and amodiaquine (AQ), are the parasites responsible for malaria . These compounds have been considered the most important drugs for the control and eradication of malaria .

Mode of Action

It is thought that these compounds inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The biochemical pathways affected by 4-aminoquinoline compounds involve the inhibition of heme polymerase activity . This leads to the accumulation of free heme, which is toxic to the parasites . The drug-heme complex disrupts membrane function, leading to the death of the parasite .

Pharmacokinetics

The pharmacokinetics of 4-aminoquinoline compounds are influenced by their weak base properties . Their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole (DV) of the parasite .

Result of Action

The result of the action of 4-aminoquinoline compounds is the inhibition of parasite growth . For example, certain side chain-modified 4-aminoquinolines have shown significant inhibition of parasite growth against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

Action Environment

The action environment can influence the efficacy and stability of 4-aminoquinoline compounds. For instance, due to the weak base properties of these compounds, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic DV . This suggests that the pH of the environment can influence the action of these compounds.

Biochemical Analysis

Biochemical Properties

It is known that 4-aminoquinolines, a class to which this compound belongs, have been used in the control and eradication of malaria

Cellular Effects

Other 4-aminoquinoline derivatives have shown potent antiviral activity against SARS-CoV-2 in Vero E6 and Calu-3 cell models

Molecular Mechanism

Other 4-aminoquinoline derivatives have shown high affinity toward the SARS-CoV-2 main protease (Mpro)

Temporal Effects in Laboratory Settings

Other 4-aminoquinoline derivatives have shown potent antiviral activity against SARS-CoV-2 in Vero E6 and Calu-3 cell models

Metabolic Pathways

Other 4-aminoquinolines such as chloroquine and amodiaquine have been extensively studied

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemistry principles. Methods such as microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of ionic liquids have been explored to enhance the efficiency and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield quinoline-2,4-dicarboxylic acid, while reduction can produce 4-aminoquinoline .

Scientific Research Applications

Antimalarial Applications

4-Aminoquinoline derivatives are well-known for their antimalarial properties, particularly in treating Plasmodium falciparum infections. The compound serves as a precursor for several clinically important drugs, including chloroquine and amodiaquine. These derivatives exhibit efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of malaria.

Key Findings:

- Mechanism of Action: The antimalarial activity is attributed to the ability of these compounds to bind heme, enabling the accumulation of toxic heme complexes within the parasite's digestive vacuole, leading to cell death .

- Hybrid Compounds: Recent studies have synthesized hybrid compounds combining 4-aminoquinoline with pyrimidine derivatives, enhancing their potency against both CQS and CQR strains. For instance, the introduction of electron-withdrawing groups significantly improved their antimalarial activity .

| Compound | Activity Against CQS Strains | Activity Against CQR Strains |

|---|---|---|

| Chloroquine | Effective | Less effective |

| Amodiaquine | Effective | Effective |

| Hybrid Pyrimidine Derivatives | Highly effective | Highly effective |

Anticancer Applications

Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents. Studies have shown that these compounds can selectively inhibit cancer cell growth while sparing normal cells.

Case Studies:

- Sulfonyl Analogs: A study involving 36 derivatives demonstrated significant anticancer activity against various breast cancer cell lines (MDA-MB231, MDA-MB468). The most potent compound exhibited a GI50 value of 2.45 µM against MCF7 cells, indicating strong growth inhibition .

- Mechanistic Insights: The anticancer effects are believed to stem from the ability of these compounds to induce apoptosis in cancer cells through multiple pathways, including DNA damage and disruption of cellular signaling .

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| Sulfonyl Analog 1 | MDA-MB231 | 5.97 |

| Sulfonyl Analog 2 | MDA-MB468 | 4.18 |

| Sulfonyl Analog 3 | MCF7 | 2.45 |

Antibacterial Applications

The antibacterial properties of 4-aminoquinoline derivatives have also been explored extensively. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Research Highlights:

- Fluorinated Pyridine Hybrids: A series of hybrids were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Some derivatives exhibited moderate antibacterial activity, highlighting their potential as new antibacterial agents .

- Structure-Activity Relationship (SAR): Modifications at specific positions on the quinoline ring have been shown to enhance antibacterial activity, indicating that careful structural modifications can lead to more effective compounds .

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Fluorinated Hybrid | Staphylococcus aureus | Moderate |

| Fluorinated Hybrid | Escherichia coli | Low |

Antileishmanial Activity

Recent studies have evaluated the antileishmanial properties of quinoline derivatives, including 4-aminoquinoline-2-carboxylic acid.

Findings:

- A study synthesized various quinoline-4-carboxylic acids and tested them against Leishmania donovani. The results indicated that certain derivatives exhibited significant antileishmanial activity with IC50 values ranging from 1.56 μg/mL to higher concentrations .

| Compound | IC50 (μg/mL) |

|---|---|

| Compound A | 1.56 |

| Compound B | 3.12 |

Comparison with Similar Compounds

4-Aminoquinoline-2-carboxylic acid can be compared with other similar compounds, such as chloroquine, amodiaquine, and hydroxyquinoline . These compounds share a similar quinoline core structure but differ in their substituents and specific activities. For instance:

Biological Activity

4-Aminoquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various pathogens such as Plasmodium falciparum, Mycobacterium tuberculosis, and Leishmania donovani. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its pharmacological properties. The presence of both amino and carboxylic acid functional groups enhances its solubility and interaction with biological targets.

Antimalarial Activity

One of the most notable biological activities of 4-aminoquinoline derivatives is their antimalarial effect. Studies have shown that these compounds inhibit hemozoin formation, a crucial process for the survival of malaria parasites. Specifically:

- Mechanism of Action : The primary mechanism involves the inhibition of β-hematin crystallization within the parasite's food vacuole, leading to the accumulation of toxic free heme, which ultimately results in parasite death .

- Activity Against Strains : Compounds such as 4-aminoquinoline derivatives exhibit potent activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum, with IC50 values ranging from 2 ng/mL to 114 ng/mL .

Table 1: Antimalarial Activity of 4-Aminoquinoline Derivatives

| Compound | IC50 (NF54) | IC50 (K1) | Reference |

|---|---|---|---|

| Chloroquine | 2 ng/mL | 6 ng/mL | |

| Compound A | 30 ng/mL | 114 ng/mL | |

| Compound B | 13.2 nM | - |

Antimycobacterial Activity

Recent research has highlighted the potential of 4-aminoquinoline derivatives as antimycobacterial agents. For instance:

- Activity Against M. tuberculosis : Certain derivatives have shown significant antimycobacterial activity with minimum inhibitory concentration (MIC) values comparable to established drugs like rifampicin. One study reported an MIC value of 1.25 µg/mL against M. tuberculosis .

- Resistance Mechanisms : Genomic studies have identified mutations in specific genes (e.g., MSMEG_5122, MSMEG_4646) that confer resistance to these compounds, indicating a need for further exploration into overcoming resistance mechanisms .

Table 2: Antimycobacterial Activity of Selected Compounds

Antileishmanial Activity

The antileishmanial potential of 4-aminoquinoline derivatives has also been investigated:

- In Vitro Studies : Compounds synthesized from quinoline-4-carboxylic acids were evaluated against Leishmania donovani promastigotes, showing promising results with IC50 values ranging from 200 μg/mL to 1.56 μg/mL .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds:

- Substituent Effects : Variations in substituents on the quinoline ring significantly influence biological activity. For example, modifications at specific positions can enhance or diminish antimalarial and antimycobacterial efficacy .

Case Studies

Several case studies illustrate the effectiveness and potential applications of 4-aminoquinoline derivatives:

- Study on Antimalarial Efficacy : A comprehensive study involving a series of novel derivatives showed enhanced activity against both sensitive and resistant strains of malaria, supporting the development of new therapeutic options .

- Antimycobacterial Research : Research focused on specific structural modifications revealed that certain derivatives could circumvent resistance mechanisms in M. tuberculosis, paving the way for innovative treatments .

- Leishmaniasis Treatment : Investigations into antileishmanial activity demonstrated that specific analogs not only inhibited growth but also exhibited low cytotoxicity towards human cell lines, indicating their therapeutic potential .

Properties

IUPAC Name |

4-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZKIAHUIXWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626305 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157915-66-7 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.